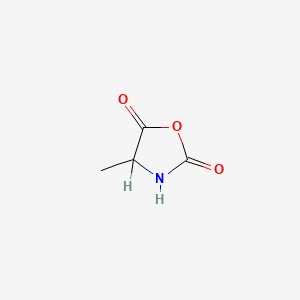![molecular formula C8H8N2OS B1265578 5-Methoxybenzo[d]thiazol-2-amine CAS No. 54346-87-1](/img/structure/B1265578.png)
5-Methoxybenzo[d]thiazol-2-amine
概要
説明
5-Methoxybenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
5-Methoxybenzo[d]thiazol-2-amine derivatives have been investigated for their anticancer properties. Research shows that these compounds can be effective against various cancer cell lines. For instance, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have demonstrated anti-cancer activity, particularly against the Colo205 cancer cell line. These compounds induced G2/M cell cycle arrest and apoptosis by affecting mitochondrial proteins and caspases, suggesting potential as small-molecule activators of p53, a protein that regulates cell proliferation and apoptosis (Kumbhare et al., 2014).
Synthesis and Structural Analysis
The synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, derived from 6-methoxybenzo[d]thiazol-2-amine, has been documented. This process involved hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions. X-ray crystal analysis confirmed the structure of the compound, which possesses an intramolecular non-classical hydrogen bond for crystal structure stabilization (Du & Wu, 2020).
Enzyme Inhibition and Scavenging Activities
The enzyme inhibition and scavenging activities of benzothiazole derivatives, including 2-amino-6-arylbenzothiazoles synthesized via Suzuki cross coupling reactions, have been studied. These compounds showed significant urease enzyme inhibition and nitric oxide scavenging activities, suggesting potential biomedical applications (Gull et al., 2013).
Synthesis on Solid Phase
Research on the synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase has been conducted. This involves the dehydrative cyclization of thiourea intermediate resin, leading to the formation of 2-amino-5-carboxamide thiazole resin. This resin demonstrated potential oral bioavailability drug properties as per Lipinski's Rule (Kim et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .
Relevant Papers Relevant papers include studies on the synthesis of benzothiazole derivatives , their potential use in treating Alzheimer’s disease , and their physical properties .
作用機序
Target of Action
The primary target of 5-Methoxybenzo[d]thiazol-2-amine is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response as they are responsible for the conversion of arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, this compound disrupts the production of prostaglandins, which are key mediators of inflammation .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as evidenced by the compound’s anti-inflammatory properties . In particular, compounds with a methoxy group at the sixth position in the benzothiazole ring demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
生化学分析
Biochemical Properties
5-Methoxybenzo[d]thiazol-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are crucial as COX enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The compound’s ability to inhibit COX enzymes suggests its potential as an anti-inflammatory agent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammatory responses by inhibiting COX enzymes . This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins, thereby modulating the inflammatory response in cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with COX enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition is achieved through competitive binding, where this compound competes with arachidonic acid for the active site of COX enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of COX enzymes, resulting in a continuous anti-inflammatory effect.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes without causing significant adverse effects . At higher doses, there may be toxic effects, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of COX enzymes. It interacts with enzymes such as cytochrome P450 (CYP) enzymes, which play a role in its metabolism and clearance from the body . The compound’s interaction with CYP enzymes can affect metabolic flux and the levels of various metabolites, influencing its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the active sites of COX enzymes, where it exerts its inhibitory effects. The compound’s distribution within tissues is influenced by its lipophilicity and ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX enzymes . The compound’s activity is influenced by its ability to reach and bind to these enzymes within the cytoplasmic compartment. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its efficacy in inhibiting COX enzymes.
特性
IUPAC Name |
5-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIHQJBWAPWLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202724 | |
| Record name | 5-Methoxy-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54346-87-1 | |
| Record name | 5-Methoxy-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54346-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-benzothiazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054346871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxybenzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXY-2-BENZOTHIAZOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7992E7HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Methoxybenzo[d]thiazol-2-amine in the context of anticonvulsant drug development?
A1: this compound served as the crucial starting point for synthesizing a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine derivatives. These synthesized compounds were then evaluated for their anticonvulsant properties. [] This research highlights the potential of using this compound as a scaffold for developing new anticonvulsant therapies.
Q2: How was the structure of the synthesized compounds confirmed?
A2: The researchers employed a combination of techniques to confirm the structure of the synthesized compounds, including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance ((1)H-NMR) spectroscopy, and elemental analysis. [] These methods provide complementary information about the functional groups, connectivity, and elemental composition of the molecules, ensuring a comprehensive structural elucidation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)







